molecular formula C7H4FIO B134392 2-Fluoro-6-iodobenzaldehyde CAS No. 146137-72-6

2-Fluoro-6-iodobenzaldehyde

Cat. No.: B134392
CAS No.: 146137-72-6
M. Wt: 250.01 g/mol
InChI Key: DUCCBZWPROUBNU-UHFFFAOYSA-N
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Description

2-Fluoro-6-iodobenzaldehyde is an organic compound with the molecular formula C7H4FIO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine and iodine atoms, respectively. This compound is known for its unique reactivity due to the presence of both electron-withdrawing and electron-donating substituents on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-6-iodobenzaldehyde can be synthesized through various methods. One common approach involves the iodination of 2-fluorobenzaldehyde. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 6-position of the benzene ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under appropriate conditions to replace the iodine atom.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed:

    Substitution Reactions: Products vary depending on the substituent introduced.

    Oxidation Reactions: 2-Fluoro-6-iodobenzoic acid.

    Reduction Reactions: 2-Fluoro-6-iodobenzyl alcohol.

Scientific Research Applications

2-Fluoro-6-iodobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-fluoro-6-iodobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the iodine atom is displaced by a nucleophile, facilitated by the electron-withdrawing effect of the fluorine atom. In oxidation and reduction reactions, the aldehyde group undergoes transformation through the transfer of electrons, leading to the formation of carboxylic acids or alcohols, respectively.

Comparison with Similar Compounds

  • 2-Fluoro-5-iodobenzaldehyde
  • 2-Fluoro-4-iodobenzaldehyde
  • 2-Fluoro-3-iodobenzaldehyde

Comparison: 2-Fluoro-6-iodobenzaldehyde is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, such as 2-fluoro-5-iodobenzaldehyde, the electronic effects and steric hindrance are different, leading to variations in reaction outcomes and applications.

Properties

IUPAC Name

2-fluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCCBZWPROUBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455132
Record name 2-Fluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146137-72-6
Record name 2-Fluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-6-iodobenzaldehyde
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Synthesis routes and methods I

Procedure details

2-Fluoro-6-iodobenzonitrile (10.274 g) was dissolved in toluene (100 ml), followed by the dropwise addition of 1.5M diisobutyl aluminium hydride/toluene solution (31 ml) in nitrogen atmosphere at −70° C., and the mixture was stirred for 25 min. Subsequently, it was stirred at room temperature for further 45 min. To the mixture was added 5% sulfuric acid, and it was stirred for 1 hr. Sequentially, the resulting solution was extracted with ethyl acetate, and the resulting organic layer was washed with water, dried (over MgSO4) and evaporated. The resulting residue was purified by silica gel column chromatography (ethyl acetate/hexane system), to give the title compound as a yellow oil (8.683 g, yield; 83%).
Quantity
10.274 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminium hydride toluene
Quantity
31 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
83%

Synthesis routes and methods II

Procedure details

Buthyllithium (1.6 M, 60 ml, 0.113 mol) is added to an ice cooled solution of diisopropyl-amine (17.6 ml, 0.124 mol) in THF (200 ml). The solution is stirred at 0° C. for 30 minutes and is cooled to −78° C. 1-Fluoro-3-iodo-benzene (25 g, 0.113 mol) in THF (20 ml) is slowly added to the preformed LDA mixture. The resulting solution is stirred for another hour after which DMF (9.55 ml, 0.124 mol) is added and stirring is continued for another 30 minutes at −78° C. The reaction is quenched first with acetic acid (20 ml) followed by water (200 ml). The mixture is extracted with ether. The organic layer is washed with a 2N HCl solution, brine, is dried over MgSO4 and evaporated to afford the desired compound (28.3 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
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Reaction Step Two
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9.55 mL
Type
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Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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